

Mavacamten: A Targeted Approach to Hypertrophic Cardiomyopathy and Beyond

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An In-depth Technical Guide on the Therapeutic Applications of a First-in-Class Cardiac Myosin Inhibitor

Introduction

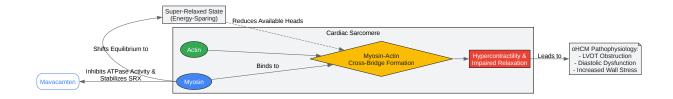
Mavacamten (marketed as Camzyos®) is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin.[1][2] It represents a significant advancement in the treatment of hypertrophic cardiomyopathy (HCM), a genetic disorder characterized by excessive heart muscle thickening (hypertrophy) that can lead to debilitating symptoms and serious cardiovascular events.[1][2] Mavacamten was approved by the U.S. Food and Drug Administration (FDA) for the treatment of adults with symptomatic New York Heart Association (NYHA) class II-III obstructive hypertrophic cardiomyopathy (oHCM) to improve functional capacity and symptoms.[1] This technical guide will provide a comprehensive overview of Mavacamten's mechanism of action, summarize key clinical trial data, detail experimental protocols from pivotal studies, and explore its potential therapeutic applications in other cardiovascular conditions.

Mechanism of Action

Mavacamten's therapeutic effect stems from its direct modulation of the fundamental contractile unit of the heart muscle, the sarcomere. In hypertrophic cardiomyopathy, there is an excess of myosin-actin cross-bridge formations, leading to hypercontractility, impaired relaxation (diastolic dysfunction), and increased energy consumption by the heart muscle.



Mavacamten targets the cardiac myosin heavy chain, specifically inhibiting its ATPase activity. This inhibition reduces the number of myosin heads available to bind to actin, thereby decreasing the probability of force-producing cross-bridge formation. A key aspect of its mechanism is the stabilization of an auto-inhibited, energy-sparing "super-relaxed state" (SRX) of the myosin heads. By shifting the equilibrium towards this SRX, Mavacamten effectively reduces the number of myosin heads that can enter the "on actin" state, thus normalizing contractility and improving diastolic function.



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Caption: Mavacamten's mechanism of action in the cardiac sarcomere.

Clinical Efficacy in Obstructive Hypertrophic Cardiomyopathy

The efficacy and safety of Mavacamten in patients with symptomatic oHCM have been demonstrated in several pivotal clinical trials, most notably the EXPLORER-HCM and VALOR-HCM studies.

EXPLORER-HCM Trial

This Phase 3, randomized, double-blind, placebo-controlled trial evaluated Mavacamten in 251 patients with symptomatic oHCM. The primary endpoint was a composite of clinical response at week 30, defined as either a \geq 1.5 mL/kg/min increase in peak oxygen consumption (pVO₂) and



a reduction of at least one NYHA class, or a \geq 3.0 mL/kg/min increase in pVO₂ with no worsening of NYHA class.

Endpoint	Mavacamten (n=123)	Placebo (n=128)	p-value
Primary Composite Endpoint	37%	17%	0.0005
Change in post- exercise LVOT gradient (mmHg)	-47	-10	<0.0001
Change in pVO ₂ (mL/kg/min)	+1.4	-0.1	0.0006
≥1 NYHA Class Improvement	65%	31%	<0.0001
Change in KCCQ-	+9.1	+4.1	<0.0001
Reduction in NT- proBNP	80% reduction from baseline	-	<0.0001
Reduction in cardiac Troponin I	41% greater reduction than placebo	-	<0.0001

LVOT: Left Ventricular Outflow Tract; pVO₂: peak Oxygen Consumption; NYHA: New York Heart Association; KCCQ-CSS: Kansas City Cardiomyopathy Questionnaire—Clinical Summary Score; NT-proBNP: N-terminal pro—B-type natriuretic peptide.

VALOR-HCM Trial

This Phase 3 study assessed Mavacamten in 112 patients with highly symptomatic oHCM who were referred for septal reduction therapy (SRT). The primary endpoint was the proportion of patients who proceeded with SRT or remained eligible for it at 16 weeks.



Endpoint (at 16 weeks)	Mavacamten (n=56)	Placebo (n=56)	p-value
Proceeded with or eligible for SRT	17.9%	76.8%	<0.001
≥1 NYHA Class Improvement	63%	21%	<0.001
Change in resting LVOT gradient (mmHg)	-39	-2	<0.001
Change in Valsalva LVOT gradient (mmHg)	-48	-6	<0.001

Long-term data from VALOR-HCM at 128 weeks showed sustained benefits, with nearly 90% of patients remaining on Mavacamten and a continued low rate of SRT.

Experimental Protocols EXPLORER-HCM: Study Design and Key Assessments

- Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
- Patient Population: Adults with symptomatic (NYHA class II or III) oHCM, a left ventricular ejection fraction (LVEF) ≥55%, and a peak LVOT gradient of ≥50 mmHg at rest, with Valsalva maneuver, or post-exercise.
- Intervention: Patients were randomized 1:1 to receive Mavacamten (starting dose of 5 mg once daily) or placebo for 30 weeks. Dose adjustments were permitted at weeks 8 and 14 based on plasma drug concentration and echocardiographic measures.
- Cardiopulmonary Exercise Testing (CPET): CPET was performed on a standardized treadmill or bicycle ergometer at screening and week 30. The primary measure was pVO₂.
 Other assessed parameters included ventilatory efficiency (VE/VCO₂ slope) and exercise time.

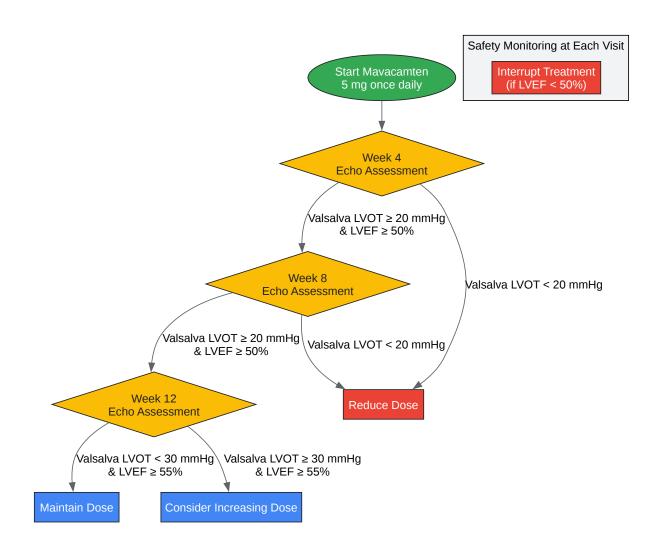


- Echocardiography: Transthoracic echocardiograms were performed at baseline and throughout the study to measure LVOT gradients (at rest, with Valsalva, and post-exercise), LVEF, and other structural and functional parameters. A central core laboratory analyzed the echocardiographic data to ensure consistency.
- Biomarker Analysis: Blood samples were collected to measure cardiac biomarkers, including NT-proBNP and high-sensitivity cardiac troponin I, at baseline and at specified follow-up visits.

VALOR-HCM: Dose Titration Protocol

A key aspect of Mavacamten therapy is the individualized, echocardiography-guided dose titration to optimize efficacy while minimizing the risk of excessive reduction in LVEF.





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